molecular formula C3H6O3<br>C3H6O3<br>CH3CHOHCOOH<br>HC3H5O3 B7770667 Lactic Acid CAS No. 152-36-3

Lactic Acid

Cat. No.: B7770667
CAS No.: 152-36-3
M. Wt: 90.08 g/mol
InChI Key: JVTAAEKCZFNVCJ-UHFFFAOYSA-N
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Description

Lactic acid, also known as 2-hydroxypropanoic acid, is an organic compound with the molecular formula C3H6O3. It is a naturally occurring acid found in various biological systems, including the muscles of animals and certain plant juices. This compound is commonly associated with sour milk products such as yogurt and cheese. It was first isolated by the Swedish chemist Carl Wilhelm Scheele in 1780 .

Mechanism of Action

Target of Action

Lactic acid, also known as lactate, is a vital component for the functioning of cells, tissues, and organs . It primarily targets muscle cells and red blood cells, with lesser production from brain tissue, skin, and in the gastrointestinal (GI) tract . This compound also targets immune cells, promoting immune tolerance .

Mode of Action

This compound is produced mainly by the breakdown of glucose under anaerobic conditions, a process known as anaerobic glycolysis . The lactate ions are metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations . This process produces a metabolic alkalinizing effect .

Biochemical Pathways

The primary biochemical pathway involved in this compound production is glycolysis, where glucose is broken down to produce energy . In the absence of sufficient oxygen, pyruvate, the end product of glycolysis, is converted into this compound . This this compound can then be used in gluconeogenesis, a process that takes place in both the liver and kidneys, converting this compound to glucose by consuming oxygen and ATP .

Pharmacokinetics

This compound is released into the bloodstream to be metabolized by the liver and kidneys, where it can be used in gluconeogenesis . This process involves the conversion of this compound to glucose, consuming oxygen and ATP . The liver and kidneys filter this compound out of the blood after it’s created in other tissues .

Result of Action

This compound plays a significant role in cellular respiration, glucose production, regulation of inflammation, and molecular signaling . It serves as a major energy source for mitochondria and a precursor for producing glucose . This compound also has anti-inflammatory effects and promotes immune tolerance . As a signaling molecule, it plays a major role in memory formation, neuro-protection, wound healing, ischemic tissue injury, cancer growth, and cancer metastasis .

Action Environment

The production of this compound is influenced by the availability of oxygen. Under anaerobic conditions, such as during intense physical exercise, cells break down glucose to create this compound for energy . Anything that makes the body use more oxygen than usual can cause cells to produce this compound . Therefore, the action, efficacy, and stability of this compound are influenced by environmental factors such as oxygen availability and physical activity levels.

Biochemical Analysis

Biochemical Properties

Lactic acid participates in numerous biochemical reactions. It is produced mainly by the breakdown of glucose under anaerobic conditions, like anaerobic glycolysis . The conjugate base of this compound is called lactate . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with monocarboxylate transporter 4 (MCT4) on the plasma membrane of cardiomyocytes .

Cellular Effects

This compound influences cell function in various ways. It plays an important role in cellular respiration, glucose production, regulation of inflammation, and molecular signaling . Under anaerobic conditions, glucose is converted into this compound to produce energy for the cells . In addition, this compound has been found to induce a post-translational modification, lactylation, that may offer insight into this compound’s non-metabolic functions .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from glucose (and more specifically, pyruvate) under anaerobic conditions . This process is facilitated by the enzyme lactate dehydrogenase.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound bacteria (LAB) have shown two temporal stages of succession during the fermentation of Daqu . Moreover, the influence of stress on LAB has been the subject of numerous studies due to the wide practical application of LAB in food fermentation, industrial biotechnology, and medicine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, some studies have injected this compound into animal models, and H+ ions are likely produced alongside lactate in many animal models . The pH effects can be buffered by bicarbonate or other molecules, but this varies with the organ involved .

Metabolic Pathways

This metabolic pathway involves the conversion of this compound produced in the muscles by anaerobic glycolysis to glucose in the liver, which is then moved back to the muscles for further metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can cross the cell membrane by three known pathways: free diffusion of undissociated acid, exchange for another anion, and transport via a stereospecific pH-sensitive transport protein (monocarboxylate transporter) .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This compound is traditionally considered as a metabolic waste product produced during glycolysis in normal cells under hypoxic conditions . Recent research has shown that lactate can induce a novel post-translational modification, named lysine lactylation (Kla), which brings forth a new avenue to study nonmetabolic functions for lactate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lactic acid can be synthesized through both chemical synthesis and microbial fermentation. Chemical synthesis typically involves the hydrolysis of lactonitrile or the oxidation of propylene glycol. this method produces a racemic mixture of this compound .

Industrial Production Methods: The most common industrial method for producing this compound is through the fermentation of carbohydrates such as glucose, sucrose, or lactose using this compound bacteria. This process is advantageous due to the use of renewable and low-cost raw materials. The fermentation broth is then purified using techniques such as precipitation, solvent extraction, and membrane separation to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Lactic acid undergoes various chemical reactions, including:

    Esterification: Reacts with alcohols to form esters.

    Polymerization: Forms polythis compound (PLA) through ring-opening polymerization of lactide.

    Oxidation: Can be oxidized to pyruvic acid.

    Reduction: Can be reduced to propylene glycol.

Common Reagents and Conditions:

    Esterification: Typically involves alcohols and acid catalysts.

    Polymerization: Requires high temperatures and catalysts.

    Oxidation: Uses oxidizing agents like potassium permanganate.

    Reduction: Involves reducing agents such as hydrogen gas.

Major Products:

Scientific Research Applications

Lactic acid has a wide range of applications in scientific research and industry:

    Chemistry: Used as a precursor for the synthesis of biodegradable polymers like polythis compound.

    Biology: Plays a role in cellular respiration and fermentation processes.

    Medicine: Used in topical formulations for its keratolytic properties and as a pH regulator in pharmaceuticals.

    Industry: Employed in food preservation, leather tanning, and textile dyeing .

Comparison with Similar Compounds

  • Glycolic Acid (C2H4O3)
  • Citric Acid (C6H8O7)
  • Malic Acid (C4H6O5)
  • Tartaric Acid (C4H6O6)

Lactic acid’s versatility and wide range of applications make it a valuable compound in various fields of science and industry.

Properties

IUPAC Name

2-hydroxypropanoic acid
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InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)
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InChI Key

JVTAAEKCZFNVCJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)O)O
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Molecular Formula

C3H6O3, Array, HC3H5O3
Record name LACTIC ACID
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Related CAS

26100-51-6
Record name (±)-Poly(lactic acid)
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DSSTOX Substance ID

DTXSID7023192
Record name Lactic acid
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Molecular Weight

90.08 g/mol
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Physical Description

Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals., Liquid, Colourless or yellowish, nearly odourless, syrupy liquid to solid, Thick liquid or crystals, colorless to yellow; mp = 17 deg C; [ICSC], VISCOUS COLOURLESS-TO-YELLOW LIQUID OR COLOURLESS-TO-YELLOW CRYSTALS., colourless to yellow hygroscopic crystals becoming syrupy liquid; odourless
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Record name Propanoic acid, 2-hydroxy-
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Boiling Point

122 °C at 15 mm Hg
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Flash Point

113 °C (235 °F) - closed cup, 110 °C c.c.
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Solubility

Completely soluble in water, Miscible with water, Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform., Miscible with glycerol, Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution., Solubility in water: miscible, miscible with water, glycerol, glycols, oils, miscible at room temperature (in ethanol)
Record name Lactic acid
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Density

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2060 g/cu cm at 21 °C, Relative density (water = 1): 1.2, 1.200-1.209
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Vapor Pressure

0.08 [mmHg], 0.0813 mm Hg at 25 °C
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Mechanism of Action

Lactate ions are metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations.
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Color/Form

Crystals (melt at 16.8 °C), Yellow to colorless crystals or syrupy 50% liquid, Viscous, colorless to yellow liquid or colorless to yellow crystals

CAS No.

50-21-5, 598-82-3, 26100-51-6
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

16.8 °C, Crystals from ether and isopropyl ether; melting point = 52.8 °C; pK = 3.83; soluble in water, alcohol, acetone, ether, glycerol; practically insoluble in chloroform. /D-lactic acid/, Crystals from acetic acid or chloroform; melting point = 53 °C; pK = 3.79 at 25 °C. /L-lactic acid/, 17 °C
Record name Lactic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04398
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lactic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1416
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name LACTIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name LACTIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Lactic Acid
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Lactic Acid
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Reactant of Route 6
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